molecular formula C22H22O7 B2915409 methyl 2-((3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)propanoate CAS No. 869080-86-4

methyl 2-((3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)propanoate

Cat. No.: B2915409
CAS No.: 869080-86-4
M. Wt: 398.411
InChI Key: WOWKRJWGWPNGDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-((3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)propanoate is a synthetic coumarin derivative characterized by a 2H-chromen-2-one core substituted at three key positions:

  • Position 3: A 3,4-dimethoxyphenyl group, which contributes electron-donating methoxy substituents.
  • Position 4: A methyl group, enhancing steric bulk and hydrophobicity.
  • Position 7: A methyl propanoate ester linked via an ether oxygen, influencing solubility and metabolic stability.

Properties

IUPAC Name

methyl 2-[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl]oxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O7/c1-12-16-8-7-15(28-13(2)21(23)27-5)11-18(16)29-22(24)20(12)14-6-9-17(25-3)19(10-14)26-4/h6-11,13H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOWKRJWGWPNGDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC(C)C(=O)OC)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-((3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)propanoate, a complex organic compound, is part of the chromen-2-one derivatives family. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a chromen-2-one core structure with a 3,4-dimethoxyphenyl group and a propanoate moiety. The unique structural characteristics contribute to its biological activity.

Property Details
IUPAC Name This compound
Molecular Formula C20H19NO6
CAS Number Not specified

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound has shown potential in inhibiting acetylcholinesterase (AChE), which is crucial for neurotransmission. Studies indicate that derivatives of the chromen-2-one structure can significantly inhibit AChE activity, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's disease .
  • Antioxidant Activity : The presence of the methoxy groups contributes to the antioxidant properties of the compound. It may scavenge free radicals and reduce oxidative stress, which is implicated in various diseases .
  • Anti-inflammatory Effects : Research indicates that the compound may modulate inflammatory pathways by inhibiting specific enzymes involved in inflammation, potentially providing therapeutic benefits in inflammatory conditions .

In Vitro Studies

Several studies have evaluated the biological activity of related compounds with similar structures:

  • Acetylcholinesterase Inhibition : A study demonstrated that substituted 4-methyl-2-oxo-2H-chromen derivatives exhibited significant AChE inhibitory activity. The most potent compounds showed an approximate BuChE/AChE selectivity ratio of 20, indicating a strong preference for AChE inhibition .

In Vivo Studies

Research involving animal models has further supported the potential cognitive benefits of these compounds:

  • Memory Testing : Compounds derived from the chromen structure were tested in scopolamine-induced amnesia models, showing improvements in memory performance, which correlates with their AChE inhibitory activity .

Case Studies

  • Study on Chromen Derivatives : A study synthesized various chromen derivatives and tested their biological activities. The results indicated that certain modifications to the chromen core significantly enhanced AChE inhibition and antioxidant properties, highlighting the importance of structural diversity in developing therapeutic agents .
  • Crystal Structure Analysis : The crystal structure analysis of related compounds revealed insights into molecular interactions that could be leveraged for designing more potent derivatives. Such studies are crucial for understanding how structural variations influence biological activity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares structural analogues, emphasizing substituent variations and their implications:

Compound Name (Reference) Substituents (Position) Molecular Formula Molecular Weight Key Features
Target Compound 3-(3,4-dimethoxyphenyl), 4-methyl, 7-OCH2CO2Me C22H22O8 438.41 High lipophilicity; potential PDE-4 inhibition due to dimethoxy groups .
Ethyl 2-((4-(3-nitrophenyl)-2-oxo-2H-chromen-7-yl)oxy)propanoate 4-(3-nitrophenyl), 7-OCH2CO2Et C20H17NO7 383.36 Nitro group (electron-withdrawing) may enhance reactivity but reduce solubility. Ethyl ester increases metabolic stability.
Methyl 2-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-4H-chromen-7-yl]oxy}propanoate 3-(benzodioxin), 4-oxo, 7-OCH2CO2Me C21H18O7 382.37 Benzodioxin enhances aromatic π-π stacking; 4-oxo group may alter redox properties.
Ethyl 2-[(8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate 8-acetyl, 4-methyl, 7-OCH2CO2Et C19H20O7 360.36 Acetyl group at position 8 introduces a hydrogen-bond acceptor; ethyl ester improves membrane permeability.
Ethyl 3-(4-methyl-2-oxo-7-propoxychromen-3-yl)propanoate 3-propanoate, 4-methyl, 7-OCH2CH2CH3 C18H22O5 318.40 Propoxy group increases hydrophobicity; propanoate at position 3 alters steric effects.

Pharmacological and Physicochemical Comparisons

  • Ester Variations : Methyl esters (target compound) are more prone to hydrolysis than ethyl esters (), affecting bioavailability. Ethyl esters in may prolong half-life in vivo.
  • In contrast, acetyl groups at position 8 () may disrupt planarity, reducing stacking interactions.

Q & A

Q. What established synthetic protocols are used for methyl 2-((3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)propanoate, and how is reaction efficiency optimized?

The compound is synthesized via coupling reactions, such as esterification of phenolic intermediates using carbodiimide-based coupling agents (e.g., EDC·HCl) and DMAP as a catalyst in dichloromethane (DCM). Reaction efficiency is optimized by controlling stoichiometry, solvent polarity, and catalyst loading. For example, a 92% yield was achieved with rigorous purification via column chromatography and recrystallization .

Q. What spectroscopic and chromatographic methods confirm the structure and purity of this compound?

Structural confirmation relies on 1^1H NMR, 13^{13}C NMR, and high-resolution mass spectrometry (HRMS). For instance, 1^1H NMR identifies methoxy and methyl protons (δ 3.8–4.3 ppm), while HRMS (ESI) validates the molecular ion peak (e.g., [M+H]+^+ at m/z 382.1053). Purity is assessed via HPLC (>95%) and melting point analysis .

Q. How are intermediates purified during synthesis, and what criteria ensure their suitability for downstream reactions?

Key intermediates, such as the coumarin core and propanoate ester, are purified using silica gel chromatography (hexane/ethyl acetate gradients) and recrystallization (methanol or chloroform). Purity thresholds (>95%) are verified by thin-layer chromatography (TLC) and consistent spectroscopic data .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of this compound across studies?

Discrepancies may arise from assay variability (e.g., cell line differences) or impurities. Methodological consistency is critical: orthogonal assays (e.g., enzyme inhibition vs. cytotoxicity) and rigorous purity validation (HPLC, HRMS) should be employed. Cross-referencing synthetic protocols (e.g., catalyst choice) and analytical conditions (e.g., NMR solvent) from independent studies helps identify confounding factors .

Q. What computational strategies predict the pharmacokinetic and pharmacodynamic properties of this compound?

Molecular docking (AutoDock, Schrödinger Suite) evaluates target binding affinities, while quantitative structure-activity relationship (QSAR) models predict absorption and toxicity. Density functional theory (DFT) calculations (Gaussian 09) optimize geometries for accurate solvation energy and logP estimations .

Q. How does the crystalline structure inform stability and intermolecular interactions?

Single-crystal X-ray diffraction reveals triclinic packing (space group P1P1, a=9.0371a = 9.0371 Å, V=814.20V = 814.20 Å3^3) with π–π stacking (3.8–4.2 Å) and hydrogen bonding (O–H···O). These interactions influence thermal stability (DSC/TGA) and solubility profiles, guiding formulation strategies .

Q. What strategies optimize derivative design for structure-activity relationship (SAR) studies?

Derivative synthesis focuses on modifying the coumarin core (e.g., substituents at positions 3 and 7) and ester group. For example, hydrazide derivatives (synthesized via condensation with aldehydes/ketones) are screened for enhanced bioactivity. Iterative optimization combines synthetic flexibility (e.g., Claisen-Schmidt reactions) with high-throughput screening .

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

Mechanistic studies employ siRNA knockdown, CRISPR-Cas9 gene editing, and fluorescence-based assays (e.g., FRET) to identify target pathways. Orthogonal validation via western blotting (protein expression) and metabolomics (LC-MS) ensures robustness. Dose-response curves and time-resolved analyses distinguish direct effects from secondary responses .

Methodological Considerations

  • Data Contradiction Analysis : Compare synthetic protocols (e.g., solvent polarity, catalyst loading) and analytical conditions (NMR field strength, HPLC gradients) across studies to isolate variables affecting reproducibility .
  • Advanced Characterization : Pair crystallography with Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions and predict polymorph stability .
  • Biological Assay Design : Use isogenic cell lines and standardized positive/negative controls to minimize variability in activity measurements .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.